molecular formula C10H6Na2O8S2 B1585604 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt CAS No. 7153-21-1

2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt

Cat. No. B1585604
CAS RN: 7153-21-1
M. Wt: 364.3 g/mol
InChI Key: TVCXTRSVWGUSPY-UHFFFAOYSA-L
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Description

2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt (NDSD) is an organic compound that has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a white or slightly yellowish powder that is soluble in water and has a melting point of 340-350 °C. NDSD is a versatile compound that has a wide range of applications in various scientific fields, from synthesizing new compounds to studying biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Researchers have explored the synthesis and characterization of new compounds using 2,7-Naphthalenedisulfonic acid, disodium salt. For example, the synthesis of azo-linked Schiff base ligands and their metal complexes, which were characterized by various spectroscopic techniques, suggested a structure with six-membered rings due to intramolecular hydrogen bonding (Tunçel & Serin, 2006). Similarly, another study synthesized novel vic-dioxime ligands from this compound, which were then complexed with transition metal ions and showed potential antimicrobial activity (Kurtoglu et al., 2008).

Environmental Studies

Several studies focused on the environmental impact and degradation pathways of 2,7-Naphthalenedisulfonic acid, disodium salt. For instance, its oxidation mechanism with oxygen in subcritical water has been elucidated, showing that the compound can be efficiently degraded under certain conditions (Imbierowicz, 2017). Another study investigated the radiolytic degradation of similar sulfonated aromatic compounds, providing insights into the degradation efficiency and pathways in aqueous environments (Alkhuraiji, 2019).

Sensing and Extraction Technologies

The compound has been utilized in developing sensing and extraction technologies. For example, a novel water-soluble fluorescent probe based on a derivative of 2,7-Naphthalenedisulfonic acid was synthesized for the determination of methylamine, showcasing its application in environmental monitoring (Gu et al., 2001). Another innovative approach involved the use of dissolvable layered double hydroxides with the compound interlayer anion for the centrifugeless air-agitated dispersive solid-phase extraction of toxic metal ions from bio-fluid samples, highlighting its potential in analytical chemistry (Rajabi et al., 2017).

Safety And Hazards

It may cause skin and eye irritation .

properties

IUPAC Name

disodium;3,6-dihydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O8S2.2Na/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCXTRSVWGUSPY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064579
Record name 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt

CAS RN

7153-21-1
Record name 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007153211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3,6-dihydroxynaphthalene-2,7-disulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt
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2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt

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